molecular formula C12H14N4O B12921753 2-Amino-6-{[(1R)-1-phenylethyl]amino}pyrimidin-4(1H)-one CAS No. 849480-57-5

2-Amino-6-{[(1R)-1-phenylethyl]amino}pyrimidin-4(1H)-one

Katalognummer: B12921753
CAS-Nummer: 849480-57-5
Molekulargewicht: 230.27 g/mol
InChI-Schlüssel: DCSHLPZTZZMPPJ-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-Amino-6-((1-phenylethyl)amino)pyrimidin-4(1H)-one is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with an amino group and a phenylethylamino group, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-6-((1-phenylethyl)amino)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of a suitable pyrimidine precursor with an amine derivative under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Amino-6-((1-phenylethyl)amino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The amino and phenylethylamino groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-2-Amino-6-((1-phenylethyl)amino)pyrimidin-4(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and cellular processes. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical pathways.

Medicine

In medicine, ®-2-Amino-6-((1-phenylethyl)amino)pyrimidin-4(1H)-one has potential applications as a therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases and conditions.

Industry

Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.

Wirkmechanismus

The mechanism of action of ®-2-Amino-6-((1-phenylethyl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrimidine derivatives with amino and phenylethylamino substitutions. Examples include:

  • 2-Amino-4,6-diphenylpyrimidine
  • 2-Amino-4-phenyl-6-methylpyrimidine

Uniqueness

What sets ®-2-Amino-6-((1-phenylethyl)amino)pyrimidin-4(1H)-one apart is its specific stereochemistry and substitution pattern, which confer unique chemical and biological properties

Eigenschaften

CAS-Nummer

849480-57-5

Molekularformel

C12H14N4O

Molekulargewicht

230.27 g/mol

IUPAC-Name

2-amino-4-[[(1R)-1-phenylethyl]amino]-1H-pyrimidin-6-one

InChI

InChI=1S/C12H14N4O/c1-8(9-5-3-2-4-6-9)14-10-7-11(17)16-12(13)15-10/h2-8H,1H3,(H4,13,14,15,16,17)/t8-/m1/s1

InChI-Schlüssel

DCSHLPZTZZMPPJ-MRVPVSSYSA-N

Isomerische SMILES

C[C@H](C1=CC=CC=C1)NC2=CC(=O)NC(=N2)N

Kanonische SMILES

CC(C1=CC=CC=C1)NC2=CC(=O)NC(=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.